1-(2,4-Difluorophenyl)-2-(1H-imidazol-1-YL)-1-ethanone
Overview
Description
1-(2,4-Difluorophenyl)-2-(1H-imidazol-1-YL)-1-ethanone is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a difluorophenyl group and an imidazole ring, which are connected through an ethanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Difluorophenyl)-2-(1H-imidazol-1-YL)-1-ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-difluorobenzaldehyde and imidazole as the primary starting materials.
Condensation Reaction: The 2,4-difluorobenzaldehyde undergoes a condensation reaction with imidazole in the presence of a suitable catalyst, such as acetic acid or a Lewis acid, to form the intermediate product.
Oxidation: The intermediate product is then subjected to an oxidation reaction using an oxidizing agent like potassium permanganate or chromium trioxide to yield the final product, this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Difluorophenyl)-2-(1H-imidazol-1-YL)-1-ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
1-(2,4-Difluorophenyl)-2-(1H-imidazol-1-YL)-1-ethanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)-2-(1H-imidazol-1-YL)-1-ethanone involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The difluorophenyl group can enhance the compound’s binding affinity and selectivity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
- 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-YL)-1-ethanone
- 1-(2,4-Dibromophenyl)-2-(1H-imidazol-1-YL)-1-ethanone
- 1-(2,4-Dimethylphenyl)-2-(1H-imidazol-1-YL)-1-ethanone
Comparison: 1-(2,4-Difluorophenyl)-2-(1H-imidazol-1-YL)-1-ethanone is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds. These properties can make it more effective in certain applications compared to its chlorinated, brominated, or methylated analogs.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-2-imidazol-1-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O/c12-8-1-2-9(10(13)5-8)11(16)6-15-4-3-14-7-15/h1-5,7H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZGBQIEPMIPHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)CN2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564872 | |
Record name | 1-(2,4-Difluorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80564872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134071-11-7 | |
Record name | 1-(2,4-Difluorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80564872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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